3-Vinyl-2,5-diethylpyrazine
Descripción
3-Vinyl-2,5-diethylpyrazine is a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Its structure includes a vinyl group (-CH=CH₂) at position 3 and ethyl groups (-CH₂CH₃) at positions 2 and 3. Pyrazines are renowned for their role in flavor and fragrance chemistry, contributing roasted, nutty, or caramel-like notes to foods and beverages .
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.234 |
Sinónimos |
3-Vinyl-2,5-diethylpyrazine |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Structural and Functional Group Variations
Pyrazines with differing substituents exhibit distinct physicochemical and organoleptic properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparisons
*Calculated based on analogous compounds.
Aroma Contributions and Thresholds
- 2-Methyl-3,5-diethylpyrazine: Identified as a key odorant in roasted teas (e.g., DHP tea) and Parmesan cheese due to its low odor threshold (1040 µg/L) and intense roasted-caramel notes .
- 3-Ethyl-2,5-dimethylpyrazine : Exhibits a potato-like aroma and a very low odor threshold (0.04 µg/L), making it potent even in trace amounts .
- 2-Vinylpyrazine : Contributes a nutty aroma in fried Allium plants but has a higher threshold (700 µg/L), requiring higher concentrations for detection .
- Hypothesized 3-Vinyl-2,5-diethylpyrazine : The vinyl group may enhance volatility and impart green or floral undertones, though experimental data are needed to confirm this.
Food and Beverage Industry
- Teas : 2-Methyl-3,5-diethylpyrazine is critical for the roasted aroma of Wuyi rock teas .
- Cheeses: 2-Methyl-3,5-diethylpyrazine and 3-ethyl-2,5-dimethylpyrazine contribute to the nutty profile of Parmesan and Grana Padano .
- Baijiu : Pyrazines like 2,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine are hallmarks of jiang-aroma Baijiu, with concentrations up to 63.6 mg/L in aged varieties .
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